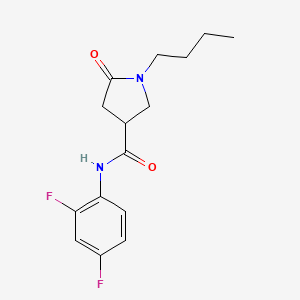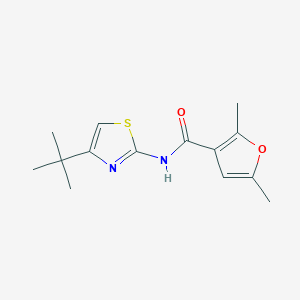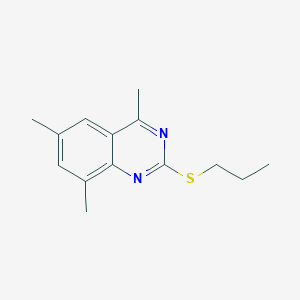
4,6,8-trimethyl-2-(propylthio)quinazoline
描述
4,6,8-trimethyl-2-(propylthio)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of three methyl groups and a propylthio group attached to the quinazoline core, which may contribute to its unique chemical and biological properties.
准备方法
The synthesis of 4,6,8-trimethyl-2-(propylthio)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4,6,8-trimethylquinazoline with a propylthiol reagent under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
化学反应分析
4,6,8-trimethyl-2-(propylthio)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the propylthio group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being studied for its potential therapeutic applications, including its use as a lead compound for drug development.
作用机制
The mechanism of action of 4,6,8-trimethyl-2-(propylthio)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
4,6,8-trimethyl-2-(propylthio)quinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
Quinazoline: The parent compound, quinazoline, lacks the methyl and propylthio groups, which may result in different chemical and biological properties.
4,6,8-trimethylquinazoline: This compound has three methyl groups but lacks the propylthio group, which may affect its reactivity and biological activity.
2-(propylthio)quinazoline: This compound has the propylthio group but lacks the three methyl groups, which may influence its chemical behavior and interactions with biological targets. The presence of both the methyl and propylthio groups in this compound may confer unique properties that distinguish it from these similar compounds.
属性
IUPAC Name |
4,6,8-trimethyl-2-propylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVZJAXJQAVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C=C(C=C2C(=N1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-methoxy-2-naphthyl){1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4700324.png)
![2-[3-(4-chloro-3-ethylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4700344.png)
![2-IMINO-8-METHOXY-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4700345.png)
![N-{[(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4700351.png)
![2-(allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4700357.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B4700360.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4700366.png)
![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4700367.png)
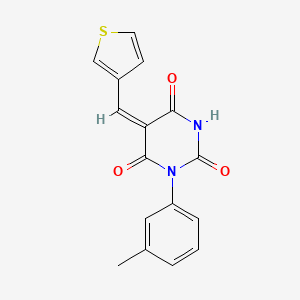
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide](/img/structure/B4700379.png)
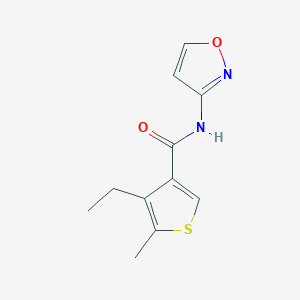
![4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4700385.png)
